molecular formula C14H19NO3 B14960473 1-(Morpholin-4-yl)-4-phenoxybutan-1-one

1-(Morpholin-4-yl)-4-phenoxybutan-1-one

Cat. No.: B14960473
M. Wt: 249.30 g/mol
InChI Key: XRFCKPUSDCCKCS-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-4-phenoxybutan-1-one is an organic compound that features a morpholine ring and a phenoxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-4-phenoxybutan-1-one can be achieved through several methods. One common approach involves the reaction of 4-phenoxybutan-1-one with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-4-phenoxybutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Morpholin-4-yl)-4-phenoxybutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-4-phenoxybutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Morpholin-4-yl)-4-phenoxybutan-1-one is unique due to its combination of a morpholine ring and a phenoxy group attached to a butanone backbone. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-morpholin-4-yl-4-phenoxybutan-1-one

InChI

InChI=1S/C14H19NO3/c16-14(15-8-11-17-12-9-15)7-4-10-18-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2

InChI Key

XRFCKPUSDCCKCS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCCOC2=CC=CC=C2

Origin of Product

United States

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